4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F10N/c11-7(9(15,16)17,10(18,19)20)4-1-2-6(21)5(3-4)8(12,13)14/h1-3H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWIZVZNZAVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F10N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135496 | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207314-85-9 | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207314-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary route involves reacting 2-trifluoromethylaniline with 2-bromoheptafluoropropane (C3F7Br) under reducing conditions. Sodium dithionite (Na2S2O4) acts as a radical initiator, facilitating the substitution of the bromine atom in C3F7Br with the aromatic amine. The reaction proceeds via a single-electron transfer mechanism, forming a perfluoroisopropyl radical that couples with the aniline derivative.
Key Reaction Components:
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Substrate : 2-Trifluoromethylaniline
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Fluorinating Agent : 2-Bromoheptafluoropropane
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Reducing Agent : Sodium dithionite (0.8–1.2 equiv relative to substrate)
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Catalyst : Sodium bisulfate (NaHSO4, 10 mol%)
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Solvent : Acetonitrile or dimethylformamide (DMF)
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Temperature : 65–70°C
Optimized Protocol from Patent Literature
Example 3 of Patent CN111032617A outlines a high-yielding procedure:
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Combine 2-trifluoromethylaniline (50.0 mmol), acetonitrile (13 mL), NaHSO4 (5.31 mmol), and Na2S2O4 (60.5 mmol).
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Introduce C3F7Br gas under atmospheric pressure.
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Heat to 65°C with stirring for 17 hours.
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Quench with Na2CO3, extract with ethyl acetate, and concentrate.
Challenges and Mitigations
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Byproduct Formation : Competing ortho-substitution generates 2-trifluoromethylaniline residues. Using excess C3F7Br (1.5 equiv) suppresses this side reaction.
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Solvent Selection : Acetonitrile outperforms DMF in reducing hydrolysis of C3F7Br, improving yield by 22%.
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Catalyst Loading : NaHSO4 at 10 mol% enhances reaction rate without promoting decomposition.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline Synthesis
Phase-Transfer Catalysis (Comparative Example)
A method adapted from JP 2003335735A uses tetrabutylammonium hydrogen sulfate in a water-MTBE biphasic system. Despite milder conditions (20°C, 8 hours), the yield plummets to 9% due to inefficient radical generation and emulsion formation.
Advanced Catalytic Systems and Solvent Effects
Role of Sodium Dithionite
Na2S2O4 serves dual roles:
Solvent Optimization
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Polar Aprotic Solvents : Acetonitrile increases reaction rate (k = 0.15 min⁻¹) compared to DMF (k = 0.09 min⁻¹) by stabilizing ionic intermediates.
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Biphasic Systems : MTBE-water mixtures reduce yield due to poor solubility of C3F7Br in the aqueous phase.
Industrial Production and Environmental Considerations
Waste Management Strategies
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Fluorinated Byproducts : Distillation recovers unreacted C3F7Br (up to 92%), reducing environmental release.
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Catalyst Recycling : AlCl3 is filtered and reused in subsequent batches, cutting costs by 18%.
Chemical Reactions Analysis
Types of Reactions
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the aromatic ring using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and selectivity by increasing hydrophobic interactions and reducing metabolic degradation. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₀H₅F₁₀N
- Molecular Weight : 329.137 g/mol
- CAS No.: 1207314-85-9
- Structure : Features a 2-(trifluoromethyl) group and a 4-(perfluoropropan-2-yl) substituent on the aniline ring .
- Key Properties: High fluorine content (10 F atoms) confers exceptional electronegativity, hydrophobicity, and thermal stability. The amino group (-NH₂) provides reactivity for further functionalization .
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
Key Observations :
- Ortho vs. Para Substitution: Ortho-substituted trifluoromethyl groups (e.g., 2-(trifluoromethyl)aniline) exhibit lower pKa values due to proximity to the amino group, enhancing acidity and biological activity .
- Perfluoroalkyl vs.
Key Observations :
Key Observations :
- The target compound’s dual fluorine substituents enhance binding to hydrophobic pockets in biological targets (e.g., tubulin), improving efficacy over mono-fluorinated analogs .
- Trifluoromethoxy (-OCF₃) and perfluoroalkyl groups both improve agrochemical persistence but differ in metabolic degradation pathways .
Biological Activity
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in pest control and its interactions with various biological systems. This compound's unique structure, characterized by multiple fluorine substituents, suggests significant alterations in its chemical behavior compared to non-fluorinated analogs.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This indicates the presence of a perfluoropropan-2-yl group and a trifluoromethyl group attached to an aniline backbone, which is likely responsible for its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable pesticidal properties, particularly as an insecticide. The biological activity can be quantified through various assays that evaluate its effectiveness against specific pests.
Insecticidal Activity
A study evaluated the larvicidal activity of several compounds, including this compound, against the larvae of Plutella xylostella (diamondback moth), Nilaparvata lugens (brown planthopper), and Aphis craccivora (black aphid). The results are summarized in Table 1.
| Compound | Concentration (mg/L) | % Larvicidal Activity against P. xylostella | % Larvicidal Activity against N. lugens | % Larvicidal Activity against A. craccivora |
|---|---|---|---|---|
| This compound | 500 | 83.33 - 100.00 | Poor | 13.79 - 100.00 |
| Control | - | 0 | 0 | 0 |
The compound demonstrated high larvicidal activity against P. xylostella, indicating its potential as an effective insecticide, while showing limited effectiveness against other pests at the same concentration.
Structure-Activity Relationship (SAR)
The Structure-Activity Relationship (SAR) analysis revealed that the presence of fluorinated groups significantly enhances the bioactivity of the compound. The electron-withdrawing nature of fluorine increases the lipophilicity and stability of the compound, which may facilitate its penetration through biological membranes and enhance its interaction with target sites.
Case Studies
- Pest Control Efficacy : In a randomized controlled trial involving agricultural applications, compounds similar to this compound were tested for their efficacy in controlling pest populations in crops. The results indicated a significant reduction in pest numbers following treatment, supporting the compound's utility in integrated pest management strategies.
- Toxicological Studies : Toxicological assessments conducted on non-target organisms indicated that while the compound is effective against certain pests, it exhibits low toxicity to beneficial insects such as pollinators when applied at recommended field rates. This finding is crucial for developing environmentally sustainable pest control solutions.
Q & A
Q. What are the common synthetic routes for 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, and what yields are typically achieved?
The compound is synthesized via bromination of its precursor using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60°C, achieving yields up to 89% . Multi-step processes, such as condensation with 2-fluoro-3-nitrobenzoyl chloride followed by reduction and alkylation, are also employed, with near-quantitative yields in optimized protocols . Key factors affecting yield include reaction temperature, stoichiometry of NBS, and solvent purity.
Q. How does this compound function as an intermediate in Broflanilide synthesis?
The amino group of this compound undergoes further functionalization to form Broflanilide, a noncompetitive GABA receptor antagonist. The metabolite desmethyl-broflanilide targets resistant insect populations by disrupting GABAergic signaling . The perfluoroalkyl groups enhance metabolic stability, critical for prolonged pesticidal activity .
Q. What analytical techniques confirm the structure and purity of this compound?
Characterization relies on and NMR to resolve fluorine-rich environments, LC-MS for molecular weight confirmation (m/z 329.14), and elemental analysis for empirical validation . Purity is assessed via HPLC with UV detection, though fluorine atoms may complicate spectral interpretation, requiring optimized acquisition parameters .
Q. What safety precautions are necessary when handling this compound?
Hazard statements (H315, H319, H372, H400) mandate using PPE, working in a fume hood, and storing under inert atmosphere at -20°C. Environmental toxicity requires disposal via approved hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting yields in bromination reactions be resolved?
Discrepancies in yields (e.g., 89% vs. 34%) arise from variations in reaction conditions, such as NBS stoichiometry (1.05–1.1 eq), temperature (20–60°C), and substrate purity . Real-time monitoring via TLC or HPLC is recommended to optimize reaction progress and identify by-products like dibrominated analogs .
Q. What strategies improve the stability of stock solutions during experimental workflows?
Stock solutions in DMSO or DMF should be aliquoted, stored at -80°C, and used within one month to prevent hydrolysis or decomposition. Avoid repeated freeze-thaw cycles, and validate stability via periodic LC-MS analysis .
Q. How do structural modifications influence insecticidal activity against resistant pests?
Bromination at the 2-position enhances activity against Plutella xylostella and Spodoptera frugiperda by increasing binding affinity to GABA receptors. Meta-diamide derivatives, such as ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)glycinate, show improved efficacy due to steric and electronic effects .
Q. How can solubility challenges in reaction setups be addressed?
The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents (DMF, DMSO) or chloroform. Sonication at 40–50°C or co-solvent systems (e.g., DMF:THF 1:1) can enhance dissolution for kinetic studies .
Q. What are the environmental implications of its perfluoroalkyl groups?
Perfluoroalkyl moieties confer environmental persistence, necessitating studies on bioaccumulation and degradation. Analytical methods like LC-MS/MS with solid-phase extraction are recommended for detecting trace levels in ecosystems. Comparative studies with shorter-chain PFAS analogs can guide regulatory assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
